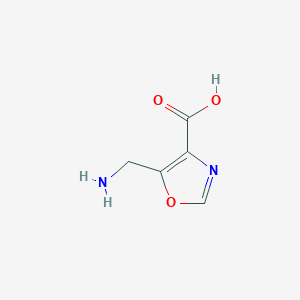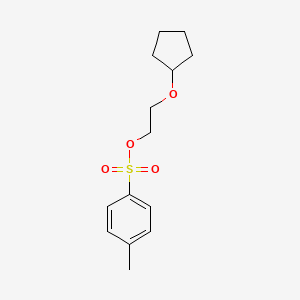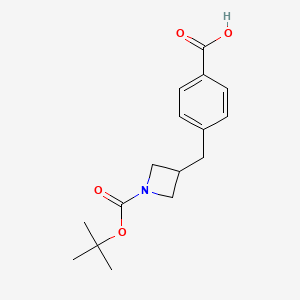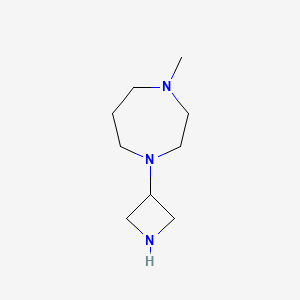
1-(Azetidin-3-yl)-4-methyl-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-3-yl)-4-methyl-1,4-diazepane is a heterocyclic compound that features both azetidine and diazepane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-4-methyl-1,4-diazepane can be achieved through several methods. . This method is efficient but has limitations due to the challenges associated with the reaction conditions.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach provides a straightforward route to functionalized azetidines and can be further diversified through reactions such as the Suzuki–Miyaura cross-coupling.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Azetidin-3-yl)-4-methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the azetidine ring, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1-(Azetidin-3-yl)-4-methyl-1,4-diazepane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Azetidin-3-yl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. For instance, it may act as a GABA uptake inhibitor by binding to GABA transporters and preventing the reuptake of GABA into neurons . This can enhance GABAergic neurotransmission and potentially alleviate symptoms of neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring that is structurally related to azetidine.
Piperidine: A six-membered nitrogen-containing ring that is another analog of azetidine.
Uniqueness
This compound is unique due to the combination of azetidine and diazepane rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H19N3 |
|---|---|
Peso molecular |
169.27 g/mol |
Nombre IUPAC |
1-(azetidin-3-yl)-4-methyl-1,4-diazepane |
InChI |
InChI=1S/C9H19N3/c1-11-3-2-4-12(6-5-11)9-7-10-8-9/h9-10H,2-8H2,1H3 |
Clave InChI |
NMXSRRFUWFXUJW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCN(CC1)C2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


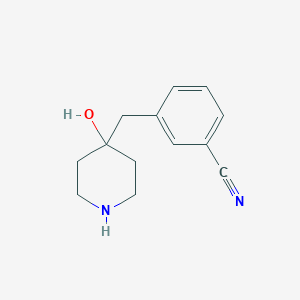
![2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride](/img/structure/B13564769.png)
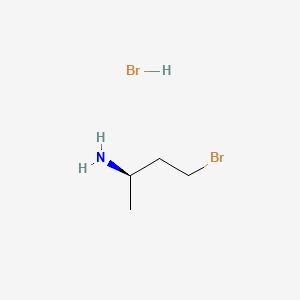
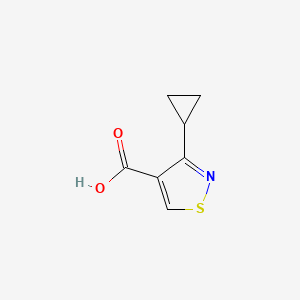
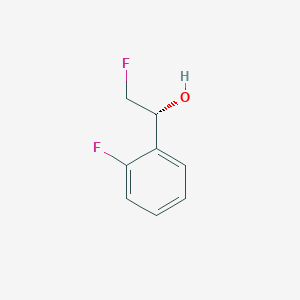
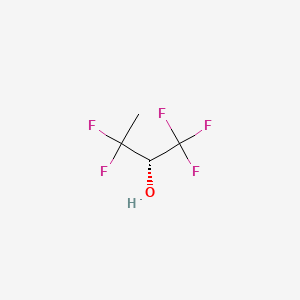

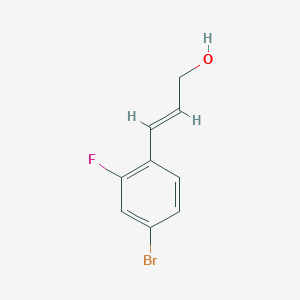
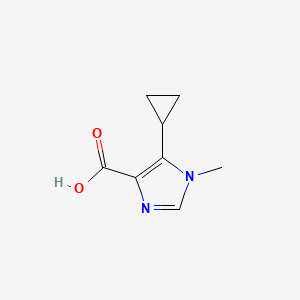
![4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13564818.png)
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide,aceticacid](/img/structure/B13564823.png)
